molecular formula C10H13ClN2O B1295687 3-Chloro-6-(cyclohexyloxy)pyridazine CAS No. 17321-26-5

3-Chloro-6-(cyclohexyloxy)pyridazine

Cat. No. B1295687
CAS RN: 17321-26-5
M. Wt: 212.67 g/mol
InChI Key: OJQAWSGLUDQRGU-UHFFFAOYSA-N
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Description

The compound 3-Chloro-6-(cyclohexyloxy)pyridazine is a derivative of the pyridazine class of heterocyclic compounds, which are known for their pharmaceutical importance and ability to form metal complexes. Pyridazine derivatives have been synthesized and studied for various applications, including their coordination properties and potential use in medicinal chemistry .

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods, including inverse-electron-demand Diels-Alder reactions, which have been shown to be accelerated under microwave conditions . Additionally, the synthesis of related compounds involves the treatment of precursor molecules with reagents such as hydrazine, followed by cyclization and other reactions to obtain the desired pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including 3-Chloro-6-(cyclohexyloxy)pyridazine, is characterized by the presence of a pyridazine ring, which can be substituted at various positions to yield different derivatives. The crystal structure of related compounds has been determined using X-ray diffraction techniques, revealing details such as the orientation of substituents and the planarity of the molecules .

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions, including intramolecular cycloadditions, which can lead to the formation of complex structures such as xanthenes . Reductive cyclization reactions have also been employed to transform pyridazine precursors into other heterocyclic systems like pyrido[2,3-c]pyridazines . These reactions are often facilitated by specific reagents and conditions that promote the desired transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as IR, NMR, and LC-MS are used to elucidate the structures of these compounds . Density functional theory (DFT) calculations, along with Hirshfeld surface analysis and energy frameworks, provide insights into the electronic properties, intermolecular interactions, and stability of the compounds .

Safety And Hazards

The safety and hazards associated with 3-Chloro-6-(cyclohexyloxy)pyridazine are not explicitly mentioned in the literature .

properties

IUPAC Name

3-chloro-6-cyclohexyloxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQAWSGLUDQRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938340
Record name 3-Chloro-6-(cyclohexyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(cyclohexyloxy)pyridazine

CAS RN

17321-26-5
Record name NSC75072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-6-(cyclohexyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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